Decomposition Temperature Comparison: Ru(DMPD)₂ vs. Ru(DMPD)(EtCp)
The decomposition temperature of Ru(DMPD)₂ was directly measured and compared to that of (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium (Ru(DMPD)(EtCp), also known as DER). Ru(DMPD)₂ exhibits a decomposition temperature of 210°C, which is 60°C lower than the 270°C decomposition temperature of Ru(DMPD)(EtCp) [1]. The compound also shows a high vapor pressure of 13.3 Pa at 82°C [1]. The lower decomposition temperature of Ru(DMPD)₂ enables MOCVD of crystalline metallic Ru films at temperatures as low as 220°C under oxygen concentrations below 0.25% [2].
| Evidence Dimension | Thermal decomposition temperature |
|---|---|
| Target Compound Data | 210°C |
| Comparator Or Baseline | Ru(DMPD)(EtCp): 270°C |
| Quantified Difference | 60°C lower |
| Conditions | Thermal analysis; MOCVD deposition from Ru(DMPD)₂–O₂ system |
Why This Matters
Lower decomposition temperature enables thin film deposition on temperature-sensitive substrates and reduces thermal budget in semiconductor manufacturing.
- [1] Kawano, K., Kosuge, H., Oshima, N., & Funakubo, H. (2007). Low-Temperature Preparation of Metallic Ruthenium Films by MOCVD Using Bis(2,4-dimethylpentadienyl)ruthenium. Electrochemical and Solid-State Letters, 10(6), D60. View Source
- [2] Kawano, K., Kosuge, H., Oshima, N., & Funakubo, H. (2006). Ruthenium and Ruthenium Oxide Films Deposition by MOCVD Using Ru(DMPD)2. ECS Transactions, 1(5), 139. View Source
